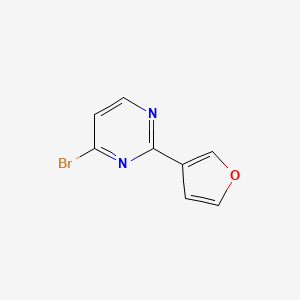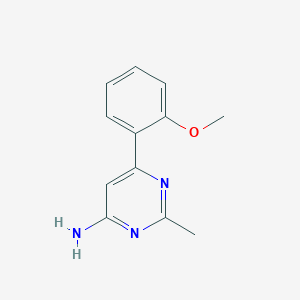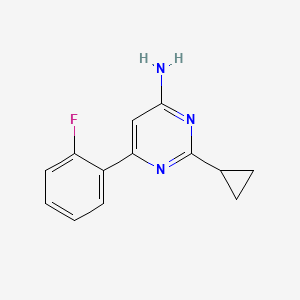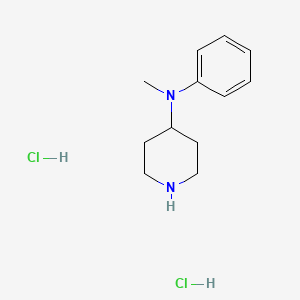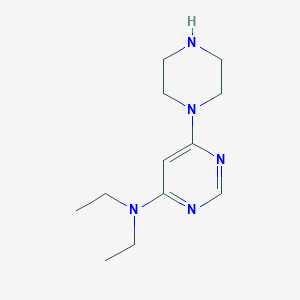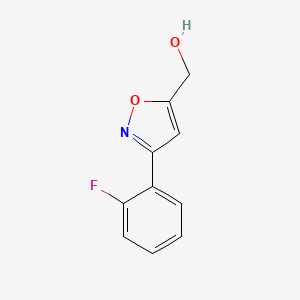
(3-(2-氟苯基)异恶唑-5-基)甲醇
描述
“(3-(2-Fluorophenyl)isoxazol-5-yl)methanol” is a chemical compound with the empirical formula C10H8FNO2 and a molecular weight of 193.17 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(3-(2-Fluorophenyl)isoxazol-5-yl)methanol” can be represented by the SMILES stringOCc1cc(no1)-c2ccccc2F . The InChI key for this compound is IIYKJLFWWAQROU-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
“(3-(2-Fluorophenyl)isoxazol-5-yl)methanol” is a solid substance . More detailed physical and chemical properties are not available in the resources I have access to.科学研究应用
医药研究:镇痛和消炎药
异恶唑衍生物,包括 (3-(2-氟苯基)异恶唑-5-基)甲醇,因其镇痛和消炎特性而被广泛研究。在异恶唑环上替换不同的基团,如 2-氟苯基,可以显著影响化合物的生物活性。 研究人员正在探索这些衍生物,以用于开发新的止痛药和抗炎药 .
抗癌活性
异恶唑化合物的结构框架在抗癌研究中显示出前景。 (3-(2-氟苯基)异恶唑-5-基)甲醇中氟苯基的存在可能有助于其对癌细胞的细胞毒活性。 科学家正在研究这种化合物,以了解其抑制肿瘤生长的潜力以及其在化疗药物开发中的应用 .
抗菌和抗病毒应用
异恶唑衍生物以其抗菌和抗病毒活性而闻名。 (3-(2-氟苯基)异恶唑-5-基)甲醇是正在进行的研究的一部分,旨在发现可以对抗耐药细菌和病毒菌株的新型抗菌剂。 这项研究在抗生素耐药性不断上升的情况下至关重要 .
神经系统疾病:抗惊厥药和抗抑郁药
该化合物对神经通路的影响使其成为治疗神经系统疾病的候选药物。 对 (3-(2-氟苯基)异恶唑-5-基)甲醇的研究包括其作为抗癫痫药物治疗癫痫的潜力,以及作为抗抑郁药治疗情绪障碍的潜力 .
免疫抑制特性
在免疫学领域,异恶唑衍生物正在接受评估以了解其免疫抑制作用。 这种特定化合物可以通过调节免疫反应在开发自身免疫性疾病的治疗方法中发挥作用 .
杂环化合物的化学合成
作为有机合成的构建单元,(3-(2-氟苯基)异恶唑-5-基)甲醇用于构建更复杂的杂环化合物。 其反应性和结构特征对于合成具有多种生物活性的各种化学物质非常有价值 .
生化分析
Biochemical Properties
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be diverse, including binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. For instance, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall metabolism .
Molecular Mechanism
At the molecular level, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target biomolecule. Furthermore, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-(2-Fluorophenyl)isoxazol-5-yl)methanol remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to (3-(2-Fluorophenyl)isoxazol-5-yl)methanol can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At high doses, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol can be toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can influence the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol can affect its bioavailability and efficacy, as well as its potential to accumulate in certain tissues .
Subcellular Localization
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. For example, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol may localize to the mitochondria, where it can impact mitochondrial function and energy production. Understanding the subcellular localization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol is crucial for elucidating its precise mechanisms of action .
属性
IUPAC Name |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYKJLFWWAQROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678946 | |
| Record name | [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953046-62-3 | |
| Record name | [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


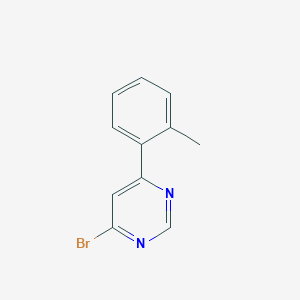


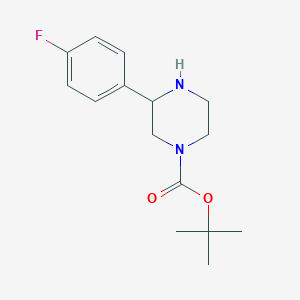
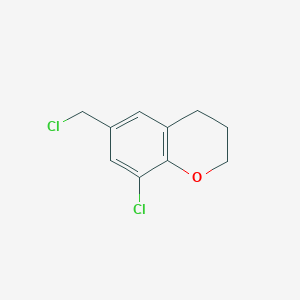
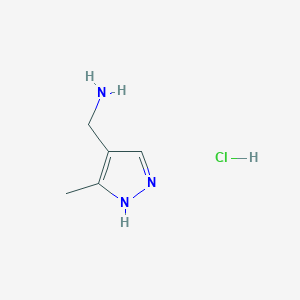
![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)
